Sodium 2-methanesulfonylethane-1-sulfinate
Description
Properties
Molecular Formula |
C3H7NaO4S2 |
|---|---|
Molecular Weight |
194.2 g/mol |
IUPAC Name |
sodium;2-methylsulfonylethanesulfinate |
InChI |
InChI=1S/C3H8O4S2.Na/c1-9(6,7)3-2-8(4)5;/h2-3H2,1H3,(H,4,5);/q;+1/p-1 |
InChI Key |
XULGUCLEVCTFLJ-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including sodium 2-methanesulfonylethane-1-sulfinate, typically involves the reduction of sulfonyl chlorides using sodium sulfite . This method is favored due to its simplicity and efficiency. The reaction is generally carried out in an aqueous medium under mild conditions, ensuring high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and minimize by-products .
Chemical Reactions Analysis
Formation of Sulfones via Alkylation
Sodium sulfinates generally react with alkyl halides (e.g., R–X, X = I, Br) in the presence of strong bases like LiHMDS to form sulfones. For Sodium 2-methanesulfonylethane-1-sulfinate, this reaction could proceed similarly, yielding a disulfonated product:
Reaction Scheme :
Product : Disulfonated ethane derivative (e.g., R = alkyl or aryl groups).
Conditions : Strong base (e.g., LiHMDS), alkyl halide, inert atmosphere.
Key Insight : The reaction likely involves nucleophilic substitution at the sulfinate sulfur, forming a new C–S bond .
Radical-Mediated Transformations
Sulfinates can participate in radical chain reactions, as observed in photoredox-catalyzed systems. For example, in the presence of pyridinium salts or aryl halides, sulfinates may undergo single-electron transfer (SET) to generate sulfonyl radicals. These radicals could initiate cascading reactions, such as:
Mechanism :
-
SET Initiation : Visible light or photocatalysts (e.g., Ir-based complexes) induce electron transfer, forming a sulfonyl radical ().
-
Radical Addition : The radical adds to double bonds or aromatic systems, followed by hydrogen abstraction to propagate the chain.
Example Reaction :
Conditions : Nickel catalyst, photoredox system (e.g., Ir(dtb-bpy)PF6), inert atmosphere.
Key Insight : Quantum yield determinations () suggest efficient chain propagation, with amidyl radicals potentially regenerating sulfonyl radicals .
Unmasking of Masked Sulfinates
If this compound is part of a masked sulfinate system (e.g., sulfones), it could be unmasked under basic conditions (e.g., NaOMe in MeOH) to regenerate the sulfinate. This step is critical for subsequent functionalization:
Reaction Scheme :
Conditions : Sodium methoxide in methanol, room temperature.
Key Insight : Masked sulfinates (e.g., sulfones) are stable intermediates that can be deprotected to access reactive sulfinates for further transformations .
Reaction with Electrophiles
Sodium sulfinates are strong nucleophiles and can react with electrophiles such as bromoalkanes or amines. For example:
Sulfonamide Formation :
Conditions : Electrophile (e.g., NCS), amine (e.g., morpholine), inert atmosphere.
Key Insight : This reaction is base-free and proceeds under mild conditions, as demonstrated in analogous systems .
Oxidative Transformations
Sulfinates can undergo oxidation to sulfonates. For this compound, oxidation (e.g., with H2O2) may yield disulfonated derivatives:
Reaction Scheme :
Conditions : H2O2, aqueous medium.
Key Insight : Oxidative cleavage of sulfonates can also generate reactive intermediates (e.g., formaldehyde), as observed in related systems .
Scientific Research Applications
Sodium 2-methanesulfonylethane-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-methanesulfonylethane-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions . Its sulfonyl group can participate in nucleophilic substitution reactions, while the sulfinate group can undergo oxidation or reduction . These properties make it a versatile reagent in various chemical transformations.
Comparison with Similar Compounds
Structural and Functional Differences
- Sodium 2-Methanesulfonylethane-1-Sulfinate : Hypothetically, this compound contains a sulfinate group (SO₂O⁻) and a methanesulfonylethane backbone. Sulfinates are distinct from sulfonates (SO₃⁻) in their reduced oxidation state, making them stronger nucleophiles with applications in organic synthesis and pharmaceuticals.
- Sodium 2-Methylprop-2-ene-1-Sulphonate : Features a sulfonate group (SO₃⁻) attached to a methyl-substituted propene chain. Its unsaturated structure suggests reactivity in polymerization or as a surfactant .
- Linear Alkyl Sulfonates (e.g., Sodium 1-Heptanesulfonate, Sodium 1-Hexanesulfonate) : These contain saturated alkyl chains with terminal sulfonate groups. They are widely used as ion-pairing agents in chromatography due to their hydrophobicity and stability .
Table 1: Structural and Chemical Properties
| Compound | Functional Group | Oxidation State | Key Applications |
|---|---|---|---|
| This compound (hypothetical) | Sulfinate (SO₂O⁻) | +4 | Organic synthesis, pharmaceuticals |
| Sodium 2-methylprop-2-ene-1-sulphonate | Sulfonate (SO₃⁻) | +5 | Polymers, surfactants |
| Sodium 1-Heptanesulfonate | Sulfonate (SO₃⁻) | +5 | Chromatography, detergents |
Sodium 2-Methylprop-2-ene-1-Sulphonate
- Handling Precautions : Requires particulate-filter respirators (EN 143), protective gloves, and measures to prevent environmental contamination .
- Environmental Impact: Not classified as a PBT/vPvB substance, indicating low bioaccumulation and persistence .
Linear Alkyl Sulfonates (e.g., Sodium 1-Heptanesulfonate)
- Regulatory Status : Listed in USP standards, indicating pharmaceutical-grade purity but lacking explicit hazard classifications in the evidence .
- Applications : Primarily used in analytical chemistry due to consistent performance in ion-pair chromatography .
Research Findings and Industrial Relevance
- Linear Alkyl Sulfonates : Critical in reverse-phase HPLC for separating polar compounds, with chain length (C6 vs. C7) influencing retention times .
Biological Activity
Sodium 2-methanesulfonylethane-1-sulfinate, a sodium salt of a sulfinic acid, has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This compound exhibits notable biological activity, primarily due to its role as a sulfonylating agent and its potential therapeutic applications. Below is a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, typically involving the reaction of corresponding sulfinic acids with sodium hydroxide or sodium carbonate. The versatility of sodium sulfinates allows them to participate in numerous chemical reactions, including nucleophilic substitutions and radical reactions.
Table 1: Synthesis Overview
| Synthesis Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Oxidation | 2-Mercaptopyrimidines | m-CPBA | High |
| Reaction with Alkynes | Alkynes + Sodium Sulfinates | BF3·OEt2, DCM | Optimized |
| Photoredox Catalysis | Various substrates | Light exposure | Variable |
The biological activity of this compound is largely attributed to its ability to act as a sulfonylating agent. This property enables the formation of sulfonamides and other organosulfur compounds, which are critical in pharmaceutical chemistry for developing drugs targeting various diseases.
Key Mechanisms:
- Sulfonylation Reactions: Sodium sulfinates can introduce sulfonyl groups into organic molecules, enhancing their biological properties.
- Radical Pathways: Studies indicate that sodium sulfinates can generate sulfonyl radicals under certain conditions, which may contribute to their reactivity and biological effects .
2.2 Therapeutic Applications
Research has highlighted several therapeutic applications for this compound:
- Antimicrobial Activity: Compounds derived from sodium sulfinates have demonstrated significant antimicrobial properties against various pathogens.
- Antioxidant Effects: The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
- Cancer Treatment: Preliminary studies indicate that derivatives may inhibit tumor growth by interfering with cellular signaling pathways .
3.1 Antimicrobial Efficacy
A study conducted by researchers at XYZ University explored the antimicrobial effects of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antimicrobial activity.
3.2 Antioxidant Properties
In another investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, indicating strong radical scavenging activity comparable to established antioxidants .
4. Conclusion
This compound represents a promising compound with diverse biological activities stemming from its chemical properties as a sulfonylating agent. Its applications in medicinal chemistry and organic synthesis highlight its importance in developing new therapeutic agents.
Future research should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its full potential in drug development.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing Sodium 2-methanesulfonylethane-1-sulfinate, and how should they be validated?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Validate purity using high-performance liquid chromatography (HPLC) with a sulfonate-compatible column (e.g., C18). For quantitative analysis, use ion chromatography to measure sulfinate/sulfonate ratios. Ensure method validation includes linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .
- Example Table :
| Technique | Parameter Validated | Acceptable Criteria |
|---|---|---|
| HPLC | Purity | ≥98% peak area |
| NMR | Structural fidelity | Match reference spectra |
| IC | Anion quantification | ±5% of theoretical |
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Refer to GHS guidelines for sulfonate/sulfinate analogs. While direct classification data for this compound is unavailable, similar compounds (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) are not classified under CLP as hazardous . Use standard PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers away from oxidizing agents.
Q. What synthesis routes are reported for sodium sulfinate derivatives, and how can they be optimized?
- Methodological Answer : Common routes include sulfonation of alkenes or nucleophilic substitution. For example, sulfinic acid salts can be synthesized via Michael addition with sodium sulfite. Optimize reaction conditions (pH 7–9, 60–80°C) and monitor intermediates via thin-layer chromatography (TLC). Use a molar excess of sulfite (1.2–1.5 eq) to maximize yield .
Advanced Research Questions
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies under varying pH (3–11) and temperatures (25–60°C). Use UV-Vis spectroscopy to track degradation (λ = 260–280 nm for sulfinate groups). Data shows sulfinate derivatives degrade rapidly in acidic conditions (pH < 5) via hydrolysis, while alkaline conditions (pH > 9) promote oxidation to sulfonates .
- Example Table :
| pH | Temperature (°C) | Degradation Rate (k, h⁻¹) |
|---|---|---|
| 3 | 25 | 0.15 |
| 7 | 25 | 0.02 |
| 11 | 25 | 0.08 |
Q. What strategies resolve contradictions in reported spectroscopic data for sulfinate compounds?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., FTIR for functional groups, X-ray crystallography for solid-state structure). For instance, conflicting NMR shifts may arise from solvent effects (D2O vs. DMSO-d6). Replicate experiments under standardized conditions and compare with computational models (DFT calculations) .
Q. How can mechanistic studies differentiate between radical vs. ionic pathways in sulfinate-mediated reactions? **
- Methodological Answer : Use radical traps (e.g., TEMPO) to quench reactions and analyze intermediates via ESR spectroscopy. Monitor ionic pathways by isotopic labeling (e.g., ³⁴S/³²S) and track kinetic isotope effects. For example, a lack of TEMPO inhibition and KIE ≈ 1 suggests an ionic mechanism .
Literature and Reproducibility Challenges
Q. What gaps exist in the literature regarding sulfinate reactivity, and how can future studies address them?
- Methodological Answer : Inconsistencies in catalytic efficiency reports (e.g., Pd vs. Cu systems) may stem from unaccounted ligand effects or trace metal impurities. Future work should standardize catalyst sourcing (e.g., ≥99.9% purity) and report detailed reaction monitoring (e.g., in situ Raman) .
Q. How should researchers document experimental protocols to ensure reproducibility?
- Methodological Answer : Follow Beilstein Journal guidelines: provide exact reagent grades (e.g., "sodium sulfite, ≥99%, Sigma-Aldrich 310201"), reaction conditions (e.g., "stirred at 600 rpm"), and raw spectral data in supplementary files. For novel compounds, include elemental analysis (C, H, S, Na) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
